N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications
Detection and Imaging in Living Cells
The synthesized compound, closely related to the one , demonstrated significant potential in bioimaging. Specifically, the compound was used as a highly sensitive probe for detecting Cr3+ ions, exhibiting a quick color change from fluorescent green to colorless, along with significant fluorescence quenching. This was applied in the confocal imaging of A-549 cells, indicating the compound's utility in detecting Cr3+ in living cells, highlighting its potential in biological and medical applications (Mani et al., 2018).
Antimicrobial Activity
Various derivatives of thiazole-containing compounds, related to the target molecule, were synthesized and exhibited notable antimicrobial properties. The compounds were tested against various microbial strains, including bacteria like B. subtilis, S. aureus, E. coli, and fungi like C. albicans, and compared with reference drugs like tetracycline and nystatin. The synthesis methods, involving microwave irradiation, showed increased reaction rates and better yields, indicating a promising approach for rapid and efficient synthesis of potential antimicrobial agents (Mostafa et al., 2013).
Chemical Synthesis and Characterization
The target compound is part of a class of compounds that have been extensively synthesized and characterized for various applications. The synthesis processes often involve reactions with different reagents, leading to a variety of derivatives with potential applications in pharmaceuticals and other fields. The characterization of these compounds is thoroughly conducted through spectral data, elemental analysis, and, in some cases, X-ray crystallography, ensuring a detailed understanding of their chemical structure and properties (Dyachenko et al., 2020).
Biological Evaluations
Coumarin and thiazole derivatives, closely related to the target compound, have been synthesized and evaluated for their biological activities, including antibacterial and antioxidant properties. The synthesis often involves multi-component reactions, leading to compounds with multiple heterocyclic rings and significant biological potential. Biological evaluations of these compounds have shown promising results, indicating their potential use in therapeutic and pharmaceutical applications (Mahmoodi & Ghodsi, 2017).
Mechanism of Action
Pyrazoles
This compound contains a pyrazole ring, which is a class of organic compounds with the formula C₃H₃N₂. Pyrazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Thiazoles
This compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiazoles are known for their various biological activities and are found in many potent drugs such as the antifungal drug Thiabendazole .
Chromenes
This compound contains a chromene ring, which is a heterocyclic compound that is a fusion of a benzene ring and a pyran ring. Chromenes have been found to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-9-13(2)24(23-12)20-22-15(11-28-20)7-8-21-18(25)16-10-14-5-3-4-6-17(14)27-19(16)26/h3-6,9-11H,7-8H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAHMFBLISIQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.